molecular formula C26H26Cl2N2O B13220389 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B13220389
M. Wt: 453.4 g/mol
InChI Key: UWYLGMOWVWPMPE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is a synthetic organic compound that belongs to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of chlorophenyl and cyclohexyl groups via substitution reactions.

    Methylation: Addition of the methyl group to the pyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Halogen substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one involves interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H-pyrrole
  • 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H-pyridine

Uniqueness

1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is unique due to its specific structural features, such as the presence of both chlorophenyl and cyclohexyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C26H26Cl2N2O

Molecular Weight

453.4 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-6,7-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C26H26Cl2N2O/c1-17-24-23(15-16-29(26(24)31)20-7-3-2-4-8-20)30(22-10-6-5-9-21(22)28)25(17)18-11-13-19(27)14-12-18/h5-6,9-14,20H,2-4,7-8,15-16H2,1H3

InChI Key

UWYLGMOWVWPMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=O)N(CC2)C3CCCCC3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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